molecular formula C17H23NO5 B12515513 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12515513
M. Wt: 321.4 g/mol
InChI Key: LLEUDAJPBFQTRL-UHFFFAOYSA-N
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Description

This compound, (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a chiral, Boc-protected non-natural amino acid designed for sophisticated peptidomimetic and drug discovery research. Its key structural features—a benzyl side chain modified with an allyl ether group and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function—make it a valuable building block for constructing complex molecules. Researchers primarily utilize this amino acid derivative in the solid-phase and solution-phase synthesis of novel peptides and macrocycles. The allyloxy group can serve as a versatile synthetic handle for further functionalization or can be used in ring-closing metathesis to create conformationally constrained macrocyclic structures . Such constrained peptides are a prominent strategy in modern drug discovery to target protein-protein interactions and enzyme active sites, particularly proteases, with improved selectivity and metabolic stability over linear peptides . The Boc protecting group is critical for standard peptide synthesis protocols, as it is stable under basic conditions and can be cleanly removed under mild acidic conditions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEUDAJPBFQTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. A patent (CN104447415A) describes a one-pot method:

  • Reagents : L-Tyrosine, (Boc)₂O, NaOH/KOH.
  • Conditions : Aqueous NaOH (pH ≥ 12), room temperature, batchwise (Boc)₂O addition.
  • Yield : >90% after crystallization with nonpolar solvents (e.g., hexane).

This method avoids toxic solvents, enhancing industrial scalability.

Allyloxy Group Introduction

The phenolic hydroxyl group of Boc-L-tyrosine is alkylated with allyl bromide:

  • Reagents : Boc-L-tyrosine, allyl bromide, base (K₂CO₃).
  • Conditions : DMF or acetone, 50–60°C, 12–24 hours.
  • Yield : 75–85% after column chromatography.

Alternative approaches use Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for stereoretentive etherification.

Alternative Routes via Intermediate Coupling

Fragment Condensation

A PMC study outlines coupling Boc-protected intermediates with allyloxy-containing fragments:

  • Boc-L-m-Tyrosine(OAllyl) Synthesis :
    • Step 1 : EDCI/HOBt-mediated coupling of Boc-L-tyrosine with allyl alcohol.
    • Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane).
    • Yield : 89%.

Solid-Phase Peptide Synthesis (SPPS)

Allyl protection enables orthogonal deprotection in SPPS:

  • Resin : Wang resin preloaded with Fmoc-L-tyrosine(OAll).
  • Deprotection : Pd(PPh₃)₄ in CHCl₃/AcOH/N-methylmorpholine (10:1:0.25 v/v).
  • Purity : >95% by HPLC.

Optimization and Scalability

Reaction Condition Screening

Parameter Optimal Range Impact on Yield
Temperature 50–60°C Maximizes alkylation efficiency
Solvent DMF > acetone > THF DMF enhances nucleophilicity
Base K₂CO₃ > NaHCO₃ Higher pH improves reaction rate

Purification Techniques

  • Crystallization : Hexane/ethyl acetate (3:1) yields 85–90% pure product.
  • Chromatography : Silica gel (ethyl acetate/hexane gradient) achieves >99% purity.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/acetonitrile).
  • NMR :
    • ¹H NMR (CDCl₃) : δ 6.82 (d, J = 7.2 Hz, Ar-H), 5.43 (d, J = 17.6 Hz, Allyl-H).
    • ¹³C NMR : 156.2 ppm (Boc carbonyl).
  • Optical Rotation : [α]²⁵D = +17° (c = 1, MeOH).

Industrial-Scale Considerations

A Chinese patent (CN104447415A) highlights:

  • Cost Reduction : Batchwise (Boc)₂O addition minimizes reagent waste.
  • Safety : Aqueous conditions avoid hazardous organic solvents.
  • Throughput : 1 kg/day capacity with 92% yield.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
One-pot Boc Protection 90 99 High
Mitsunobu Etherification 78 97 Moderate
SPPS 85 95 Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Reagents like hydrogen gas with a palladium catalyst for nitro reduction.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Epoxide or Aldehyde: From oxidation of the allyloxy group.

    Amino Derivative: From reduction of the nitro group.

    Free Amine: From Boc deprotection.

Scientific Research Applications

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group and an allyloxy-substituted phenyl ring. It is also known as Boc-L-m-Tyrosine(OAllyl) .

Scientific Research Applications

This compound has applications across various scientific disciplines:

  • Chemistry It serves as an intermediate in synthesizing complex molecules.
  • Biology It has potential use in studying enzyme-substrate interactions due to its structural features.
  • Medicine It is investigated as a building block in drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

The biological activity of this compound is attributed to its structural components, specifically the allyloxy group and the Boc-protected amino acid structure. Compounds with similar structures have shown various biological activities:

  • Antioxidant Properties Compounds with phenolic structures often demonstrate antioxidant capabilities, which can reduce oxidative stress in biological systems.
  • Antimicrobial Activity Some amino acid derivatives have shown antimicrobial properties, making them potential candidates for new antibiotics.
  • Anti-inflammatory Effects The modulation of inflammatory pathways by similar compounds suggests potential therapeutic roles in inflammatory diseases.

Research Findings

Recent studies have explored the synthesis and applications of amino acid derivatives, including compounds similar to this compound. These studies often focus on:

  • Synthesis Techniques Protecting groups like Boc are crucial in synthesizing peptides and related compounds. The stability of these protecting groups under various reaction conditions enhances the yield and purity of the final products.

Case Studies

  • One study highlighted the synthesis of Boc-protected amino acids and their transformation into bioactive compounds, suggesting that modifications at the phenyl ring can significantly alter biological activity.
  • Another investigation into related compounds demonstrated their efficacy in modulating cellular pathways involved in inflammation and oxidative stress, indicating potential therapeutic applications in diseases such as Alzheimer’s.

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, which can be removed to reveal the active amine group that interacts with biological targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ in substituent groups, stereochemistry, and backbone modifications. Below is a comparative analysis:

Compound Substituent MW (g/mol) Key Features Synthetic Yield Reference
Target Compound 3-(Allyloxy)phenyl 321.37 Allyloxy group enhances hydrophobicity; Boc protection improves stability. 69%
2-((Boc)amino)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl 295.31 Methoxy substituent increases polarity; reduced metabolic stability. ~70% (analogous methods)
2-((Boc)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-(Trifluoromethoxy)phenyl 349.30 CF₃O group improves metabolic resistance; higher lipophilicity. Not reported
3-((Boc)amino)-2-methylpropanoic acid Methyl (no phenyl) 203.24 Simplified backbone; lower steric hindrance. 72%
(R)-3-(3-(Allyloxy)phenyl)-2-((Boc)amino)propanoic acid 3-(Allyloxy)phenyl (R-configuration) 321.37 Enantiomer with potential differential biological activity. 69% (similar route)

Key Observations :

  • Allyloxy vs. Methoxy : The allyloxy group in the target compound introduces unsaturation, increasing reactivity (e.g., susceptibility to oxidation) compared to methoxy analogs .
  • Trifluoromethoxy Substitution : The trifluoromethoxy group enhances metabolic stability and electronegativity, making it suitable for targeting hydrophobic enzyme pockets .
  • Backbone Simplification: Removal of the phenyl ring (e.g., 3-((Boc)amino)-2-methylpropanoic acid) reduces molecular complexity and cost .

Stability and Commercial Viability

  • Stability : The Boc group in the target compound protects the amine from degradation, but the allyloxy group requires inert storage conditions .
  • Cost: The (R)-enantiomer is priced at €521/g, reflecting the complexity of chiral synthesis . Simpler analogs (e.g., 2-methylpropanoic acid derivatives) cost less due to streamlined synthesis .

Biological Activity

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, with the CAS number 1175919-93-3, is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a phenyl ring substituted with an allyloxy group and a tert-butoxycarbonyl (Boc) protected amino group, which is commonly utilized in peptide synthesis and drug development.

  • Molecular Formula : C17H23NO5
  • Molecular Weight : 321.38 g/mol
  • Purity : Typically ≥95% .

Biological Activity

The biological activity of this compound is linked to its structural components, particularly the presence of the allyloxy group and the Boc-protected amino acid structure. Research indicates that compounds with similar structures can exhibit various biological activities, including:

  • Antioxidant Properties : Compounds containing phenolic structures often demonstrate antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Some derivatives of amino acids have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways by compounds similar to this one suggests potential therapeutic roles in inflammatory diseases .

Research Findings

Recent studies have explored the synthesis and applications of various derivatives of amino acids, including those similar to this compound. These studies often focus on:

  • Synthesis Techniques : The use of protecting groups like Boc is crucial in synthesizing peptides and related compounds. The stability of these protecting groups under various reaction conditions enhances the yield and purity of the final products .
  • Case Studies :
    • A study highlighted the synthesis of Boc-protected amino acids and their subsequent transformations into bioactive compounds. The findings suggest that modifications at the phenyl ring can significantly alter biological activity .
    • Another investigation into related compounds demonstrated their efficacy in modulating cellular pathways involved in inflammation and oxidative stress, indicating potential therapeutic applications in diseases such as Alzheimer’s .

Comparison of Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1175919-93-3321.38 g/molAntioxidant, Antimicrobial
Boc-Tyr(tBu)-OH47375-34-8337.42 g/molAntioxidant, Anti-inflammatory
N-Boc-O-tert-butyl-L-tyrosine55533-24-9337.42 g/molAntimicrobial

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